molecular formula C13H14BrNO2 B5272904 3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile

3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile

Cat. No.: B5272904
M. Wt: 296.16 g/mol
InChI Key: KUBHXKLQNGGRIC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of benzonitrile, featuring a bromine atom, a methoxy group, and a 3-methylbut-2-enoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-methoxybenzonitrile.

    Alkylation: The 3-bromo-5-methoxybenzonitrile undergoes alkylation with 3-methylbut-2-enol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent such as acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzonitrile: Lacks the 3-methylbut-2-enoxy group, making it less complex.

    4-Bromo-3-formylbenzonitrile: Contains a formyl group instead of the methoxy and 3-methylbut-2-enoxy groups.

    3-Bromo-4-methoxybenzonitrile: Similar structure but lacks the 3-methylbut-2-enoxy group.

Uniqueness

3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-9(2)4-5-17-13-11(14)6-10(8-15)7-12(13)16-3/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBHXKLQNGGRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Br)C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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